molecular formula C10H14Cl2O4Sn B7801472 Dichlorobis(pentane-2,4-dionato-O,O')tin

Dichlorobis(pentane-2,4-dionato-O,O')tin

Cat. No. B7801472
M. Wt: 387.83 g/mol
InChI Key: DTMARTPDQMQTRX-VGKOASNMSA-J
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Description

“Dichlorobis(pentane-2,4-dionato-O,O’)tin” is a chemical compound with a molecular formula of C10H14Cl2O4Sn . It is also known as "Tin(IV) bis(acetylacetonate) dichloride" .

Safety And Hazards

“Dichlorobis(pentane-2,4-dionato-O,O’)tin” is classified as Acute toxicity (Oral, Inhalation, Dermal), Skin corrosion, Serious eye damage, and Carcinogenicity . It is harmful if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, and is suspected of causing cancer .

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;tin(4+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMARTPDQMQTRX-VGKOASNMSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(pentane-2,4-dionato-O,O')tin

CAS RN

16919-46-3
Record name Dichlorobis(pentane-2,4-dionato-O,O')tin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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